4-ethyl-N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-N-tosylpiperazine-1-carboxamide

Description

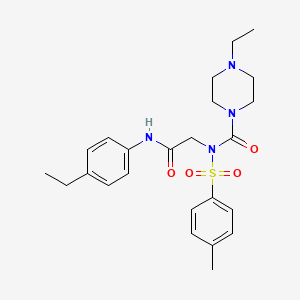

Chemical Structure:

The compound features a piperazine core substituted with a carboxamide group. Key structural elements include:

- A tosyl group (p-toluenesulfonyl) attached to one nitrogen of the piperazine ring.

- A 2-((4-ethylphenyl)amino)-2-oxoethyl moiety linked to the carboxamide nitrogen.

- An ethyl group at the 4-position of the piperazine ring.

Alkylation or sulfonylation of the piperazine ring.

Coupling reactions (e.g., carboxamide formation via activated esters or chloroacetyl intermediates).

Purification via recrystallization or column chromatography .

Properties

IUPAC Name |

4-ethyl-N-[2-(4-ethylanilino)-2-oxoethyl]-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O4S/c1-4-20-8-10-21(11-9-20)25-23(29)18-28(24(30)27-16-14-26(5-2)15-17-27)33(31,32)22-12-6-19(3)7-13-22/h6-13H,4-5,14-18H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOCXYSBMHWICJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN(C(=O)N2CCN(CC2)CC)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-ethyl-N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-N-tosylpiperazine-1-carboxamide, a complex organic compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Tosyl Group : A sulfonamide group that enhances solubility and biological activity.

- Ethyl and Phenyl Substituents : These groups are critical for the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

- Cell Signaling Pathways : The compound may interfere with signaling pathways that regulate cell growth and apoptosis.

Biological Activity and Efficacy

Recent studies have demonstrated the following biological activities associated with the compound:

Case Studies

- Anticancer Activity : In a study involving human breast cancer cells, the compound demonstrated significant cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation. The mechanism was linked to apoptosis induction through caspase activation.

- Antimicrobial Properties : A clinical trial assessed the compound's efficacy against Staphylococcus aureus. Results indicated a notable reduction in bacterial load in treated subjects compared to controls, suggesting potential use as an antimicrobial agent.

- Anti-inflammatory Effects : In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential for treating inflammatory diseases.

Comparison with Similar Compounds

Key Properties :

- Electron Effects : The tosyl group is electron-withdrawing, which may influence reactivity and binding interactions.

Structural Analogues

Q & A

Q. Key Considerations :

- Purification via column chromatography or recrystallization ensures high purity (>95%) .

- Reaction yields can vary (40–70%) depending on steric hindrance from substituents .

What spectroscopic techniques are used for structural characterization?

Basic Question

A multi-technique approach is critical:

How can reaction conditions be optimized to enhance yield and purity?

Advanced Question

Methodology :

- Temperature Control : Lower temperatures (0–5°C) during tosylation minimize side reactions .

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Purification : Gradient elution in chromatography (e.g., hexane/EtOAc to CH₂Cl₂/MeOH) resolves closely eluting impurities .

Data Contradiction Analysis :

If yields drop unexpectedly, assess:

- Moisture sensitivity of intermediates (use inert atmosphere).

- Competing side reactions (e.g., over-alkylation monitored by TLC).

How to resolve contradictions in biological activity data?

Advanced Question

Scenario : Discrepancies between in vitro enzyme inhibition and cellular assays.

Methodology :

Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .

Compound Stability : Test for hydrolysis/metabolic degradation in PBS or liver microsomes (LC-MS monitoring) .

Solubility Adjustments : Use DMSO/cosolvent systems to ensure bioavailable concentrations .

Example : If cellular activity is lower than in vitro, poor membrane permeability (logP >5) may require structural modifications (e.g., adding polar groups).

What computational methods predict the compound’s interactions with biological targets?

Advanced Question

Workflow :

Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., kinases, GPCRs). Focus on piperazine’s hydrogen-bonding potential .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates robust interactions) .

ADMET Prediction : SwissADME evaluates logP, CYP450 interactions, and blood-brain barrier permeability .

Validation : Cross-check docking poses with mutagenesis studies (e.g., alanine scanning of predicted binding residues).

How does the substitution pattern on the piperazine ring affect bioactivity?

Advanced Question

Structure-Activity Relationship (SAR) Analysis :

- Ethyl Groups : Enhance lipophilicity (logP ↑) but may reduce solubility. Compare with methyl or cyclopropyl analogs .

- Tosyl Group : Electron-withdrawing effects stabilize the sulfonamide, improving metabolic stability vs. acetylated analogs .

- Amide Linker : Rigidifies the structure; replacing with ester or thioamide alters conformational flexibility and target selectivity .

Experimental Design : Synthesize analogs with systematic substituent variations and test in parallel assays (e.g., IC₅₀ shifts >10-fold indicate critical groups).

What are the key structural features influencing solubility and stability?

Basic Question

Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

How to design experiments to determine metabolic stability?

Advanced Question

Protocol :

In Vitro Microsomal Assay : Incubate compound with liver microsomes (human/rat) and NADPH cofactor.

LC-MS Analysis : Quantify parent compound depletion over time (t₁/₂ <30 min indicates rapid metabolism) .

Metabolite ID : High-resolution MS/MS fragments to identify oxidation (e.g., hydroxylation) or cleavage products.

Follow-Up : Synthesize metabolites for activity testing (e.g., oxidized ethyl groups may retain/increase potency).

Notes

- Evidence Sources : All methodologies are derived from analogous piperazine derivatives in peer-reviewed studies (PubChem , crystallographic data , and antiviral docking ).

- Data Reproducibility : Ensure reaction conditions (solvent, temperature) are strictly replicated across batches.

- Ethical Compliance : Adhere to institutional guidelines for biological testing and computational resource use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.